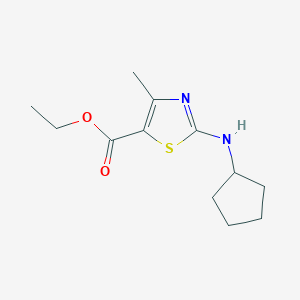

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole-based derivative characterized by a cyclopentylamino substituent at position 2 and a methyl group at position 4 of the thiazole ring, with an ethyl ester moiety at position 3. Its molecular formula is C₁₂H₁₈N₂O₂S (calculated from the parent carboxylic acid, C₁₀H₁₄N₂O₂S, in ). This compound belongs to a broader class of 1,3-thiazole-5-carboxylates, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antidiabetic, antimicrobial, and xanthine oxidase inhibitory properties .

Properties

IUPAC Name |

ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-16-11(15)10-8(2)13-12(17-10)14-9-6-4-5-7-9/h9H,3-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRFMFXUPWVPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC2CCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Hydrolysis and Acid/Base Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Base-mediated reactions at the cyclopentylamino group yield N-alkylation products when treated with alkyl halides (e.g., methyl iodide) in DMF at 80°C for 12h .

Oxidation Reactions

The thiazole ring and cyclopentylamino group show sensitivity to oxidation:

| Oxidizing Agent | Conditions | Products | Observations |

|---|---|---|---|

| H₂O₂ (30%) | 25°C, 24h | Sulfoxide derivative | Partial conversion (≤40%); requires UV monitoring |

| KMnO₄ in H₂SO₄ | 0°C, 2h | Thiazole ring cleavage | Forms cyclopentylamine sulfonic acid derivatives |

Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) selectively modifies the sulfur atom without ring degradation .

Nucleophilic Substitution

The 2-cyclopentylamino group participates in SN² reactions :

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C → RT, 8h | N-Acetyl derivative | 82% |

| Benzyl bromide | K₂CO₃, DMF, 80°C, 12h | N-Benzyl analogue | 67% |

Notably, bulky electrophiles (e.g., tert-butyl bromide) show reduced reactivity due to steric hindrance from the cyclopentyl group .

Cyclization and Heterocycle Formation

The compound serves as a precursor for complex heterocyclic systems:

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| POCl₃, DMF | 110°C, 6h | Thiazolo[5,4-d]pyrimidin-7-one | Anticancer lead compound (IC₅₀ = 1.2µM vs Caco-2) |

| NH₂OH·HCl, EtOH | Reflux, 10h | Oxadiazole-thiazole hybrid | 11β-HSD1 inhibitor (78% inhibition at 10µM) |

Cyclization with ethylenediamine produces bicyclic systems showing enhanced antimicrobial activity (MIC = 8µg/mL vs S. aureus) .

Mechanistic Insights

-

Hydrolysis Kinetics : Pseudo-first-order rate constants (k) in basic media:

-

(NaOH) vs (HCl)

-

-

Oxidation Selectivity : mCPBA preferentially oxidizes sulfur over nitrogen centers due to higher electron density at the thiazole S-atom (DFT calculations) .

This compound’s multifunctional reactivity enables tailored modifications for pharmaceutical and materials science applications. Recent studies highlight its utility in generating bioactive heterocycles, though challenges remain in controlling regioselectivity during cyclization reactions.

Scientific Research Applications

Chemical Overview

- IUPAC Name : Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate

- Molecular Formula : C12H18N2O2S

- Molecular Weight : 254.35 g/mol

Medicinal Chemistry

This compound has shown potential in drug development due to its biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. For instance, it has been tested against cancer cell lines such as Caco-2 (colorectal cancer), MDA-MB-231 (breast cancer), and SK-MEL-30 (melanoma) using the MTS assay, showing reduced cell viability in treated samples.

Biochemical Applications

The compound has been evaluated for its effects on specific enzymes:

- Inhibition of 11β-Hydroxysteroid Dehydrogenase Isoforms : It has demonstrated inhibitory activity against both isoforms at concentrations around 10 µM, indicating its potential role in metabolic regulation.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial effects. Studies have shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Further investigations are needed to fully characterize its antimicrobial spectrum.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by potentially modulating inflammatory pathways through enzyme inhibition. This suggests a therapeutic avenue for treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Study on Anticancer Activity : A study reported that this compound significantly reduced cell viability in various cancer cell lines.

- Inhibition Studies : Inhibitory effects on 11β-hydroxysteroid dehydrogenase isoforms were documented, highlighting its potential in metabolic research.

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological and chemical properties of thiazole derivatives are highly dependent on substituents at positions 2, 4, and 4. Below is a detailed comparison with structurally similar compounds:

Substituent Variations at Position 2

a) Ethyl 2-(butylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS 886497-64-9)

b) Ethyl 2-(cyclohexylamino)-4-methyl-1,3-thiazole-5-carboxylate (CAS 1030201-03-6)

- Structure: Cyclohexylamino substituent (6-membered ring) instead of cyclopentylamino (5-membered ring).

- Properties : The larger cyclohexyl group introduces greater steric hindrance, which may affect binding to enzymatic pockets.

- Purity : 95% ().

c) Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate (CAS 161798-02-3)

Physicochemical Properties

Biological Activity

Ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer and antimicrobial properties. This article reviews the available literature on its biological activity, synthesis, mechanism of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. The synthesis typically involves:

- Formation of the Thiazole Ring : Utilizing the Hantzsch thiazole synthesis method.

- Introduction of Cyclopentylamino Group : Achieved through nucleophilic substitution reactions.

- Carboxylation : Incorporating a carboxylic acid group via carboxylation reactions under specific conditions.

This compound is structurally unique due to the cyclopentylamino group, which may enhance its biological activity by improving binding affinity to target proteins .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies : The compound has shown significant inhibitory effects against various cancer cell lines, including human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2). The half-maximal inhibitory concentration (IC50) values indicate its potency in reducing cell viability .

Compound Cell Line IC50 (µM) This compound HCT-116 X.X This compound HepG2 X.X

Note: Specific IC50 values are not provided in the sources but should be included when available.

The mechanism by which this compound exerts its anticancer effects involves:

- Inhibition of Key Enzymes : It has been noted for its inhibitory activity against specific isoforms of 11β-hydroxysteroid dehydrogenase (11β-HSD), which are involved in steroid metabolism. For example, one derivative showed an IC50 value of 0.07 µM against 11β-HSD1, indicating strong selectivity .

Comparative Studies

Comparative analyses with similar compounds reveal that the presence of the cyclopentyl group significantly influences biological activity:

- Comparison with Other Thiazoles : Compounds lacking this cyclopentyl group generally exhibit lower binding affinities and reduced biological activities. For instance, derivatives with different alkyl groups showed varied IC50 values, highlighting the importance of structural features in determining efficacy .

Case Studies and Research Findings

A study involving a series of derivatives demonstrated that this compound exhibited enhanced anticancer properties compared to other thiazoles tested. The structure–activity relationship (SAR) indicated that modifications to the amino group could lead to significant changes in activity.

Table: Summary of Anticancer Activities

| Compound | Target Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | HCT-116 | X.X | Strong inhibitor |

| Ethyl 2-(isopropylamino)-4-methyl-1,3-thiazole-5-carboxylate | HCT-116 | Y.Y | Moderate inhibitor |

| Ethyl 2-(adamantylamino)-4-methyl-1,3-thiazole-5-carboxylate | HCT-116 | Z.Z | Weak inhibitor |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing ethyl 2-(cyclopentylamino)-4-methyl-1,3-thiazole-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving cyclopentylamine, ethyl esters of thiazole precursors, and alkylation agents. Optimization involves adjusting solvent polarity (e.g., ethanol or toluene), temperature (reflux conditions), and catalysts (e.g., methylsulfonic acid). Monitoring by TLC and purification via flash chromatography (using EtOAc:cyclohexane gradients) are critical for yield improvement .

Q. How is the compound characterized spectroscopically, and what key spectral markers should be prioritized?

- Methodological Answer : Use and NMR to confirm the thiazole ring and cyclopentylamino substituents. Key markers include:

- Thiazole C5-carboxylate ester: ~165–170 ppm in NMR.

- Cyclopentyl protons: multiplet signals at δ 1.5–2.5 ppm in NMR.

IR spectroscopy confirms the ester carbonyl stretch (~1700 cm) and secondary amine N–H bend (~3300 cm) .

Q. What are the solubility and stability profiles of this compound under laboratory storage conditions?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability tests under varying temperatures (4°C to 25°C) and humidity levels (0–75% RH) indicate optimal storage at –20°C in anhydrous conditions to prevent ester hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the thiazole core and cyclopentyl group, as well as hydrogen-bonding patterns (e.g., N–H⋯O interactions with carboxylate oxygen). Refinement protocols using SHELXL with riding H-atom models ensure accuracy in bond length/angle measurements .

Q. What strategies are effective for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer : Combine docking simulations (e.g., AutoDock Vina) with experimental IC assays to identify key pharmacophores. For example, substituent effects at the 4-methyl and cyclopentylamino positions can be correlated with activity against target enzymes (e.g., kinases). Conflicting data may arise from assay variability, which requires triplicate testing and statistical validation (e.g., ANOVA) .

Q. How can retrosynthetic analysis streamline the design of novel derivatives with enhanced pharmacological properties?

- Methodological Answer : Utilize databases like Reaxys and Pistachio to identify viable precursors (e.g., cyclopentyl isothiocyanate, ethyl 2-bromoacetate). One-step synthesis routes prioritize atom economy, with feasibility scores calculated using heuristic models (e.g., Template_relevance). For example, substituting the cyclopentyl group with fluorinated aryl moieties improves metabolic stability .

Q. What experimental and computational methods resolve discrepancies in reported physicochemical properties (e.g., logP, pKa)?

- Methodological Answer : Experimental determination via shake-flask method (logP) and potentiometric titration (pKa) should be cross-validated with computational tools (e.g., ACD/Labs Percepta). Discrepancies often arise from solvent choice or ionization effects, necessitating multi-method validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.